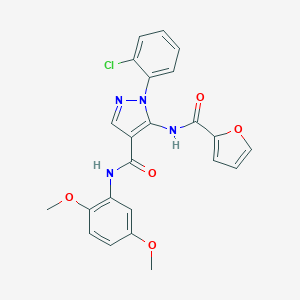![molecular formula C16H15N3O2 B505228 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide CAS No. 337928-83-3](/img/structure/B505228.png)
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide is a benzoxazole.
Scientific Research Applications
Anticonvulsant Potential
Research has demonstrated that N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide derivatives show promise as anticonvulsant agents. Kamiński et al. (2015, 2016) synthesized a series of such derivatives, revealing their effectiveness in preclinical seizure models. These compounds exhibited potent anticonvulsant properties, with some showing better safety profiles than standard antiepileptic drugs (Kamiński et al., 2015), (Kamiński et al., 2016).
Fluorescence and Photophysical Properties
Guzow et al. (2002) explored the synthesis of this compound derivatives, highlighting their fluorescent properties. The study indicated that the fluorescence characteristics of these compounds vary depending on the solvent's polarity (Guzow et al., 2002).
Synthesis and Reactivity
Fadda et al. (2015) provided an overview of the synthesis methods for 3-oxo-N-(pyridin-2-yl)butanamide compounds, a category closely related to this compound. This review detailed the reactivity and synthetic importance of these compounds, emphasizing their role as precursors for heterocyclic compounds (Fadda et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of related compounds have been explored. For instance, Farag et al. (2009) investigated 3-oxo-N-(pyrimidin-2-yl)butanamide derivatives, which displayed moderate antimicrobial activity (Farag et al., 2009).
Properties
CAS No. |
337928-83-3 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31g/mol |
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)butanamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-4-15(20)18-12-6-7-14-13(9-12)19-16(21-14)11-5-3-8-17-10-11/h3,5-10H,2,4H2,1H3,(H,18,20) |
InChI Key |
LOIKNWPFNIRTAC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,5-dimethoxyanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B505146.png)
![N-[2-(1-azepanylcarbonyl)-4-iodophenyl]nicotinamide](/img/structure/B505147.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}-4-iodophenyl)nicotinamide](/img/structure/B505148.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B505152.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B505153.png)
![N-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B505154.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-naphthamide](/img/structure/B505155.png)
![N-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}naphthalene-1-carboxamide](/img/structure/B505158.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B505159.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-1-naphthamide](/img/structure/B505160.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-naphthamide](/img/structure/B505162.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-1-naphthamide](/img/structure/B505163.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-naphthamide](/img/structure/B505166.png)
